molecular formula C17H16N2O B14621599 1-Methyl-3-(3-methylphenyl)-5-phenyl-1H-pyrazol-4-ol CAS No. 60615-39-6

1-Methyl-3-(3-methylphenyl)-5-phenyl-1H-pyrazol-4-ol

Cat. No.: B14621599
CAS No.: 60615-39-6
M. Wt: 264.32 g/mol
InChI Key: JXIOPKBMQORPML-UHFFFAOYSA-N
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Description

1-Methyl-3-(3-methylphenyl)-5-phenyl-1H-pyrazol-4-ol is a heterocyclic compound that belongs to the pyrazolone family. Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a pyrazolone core with methyl and phenyl substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-3-(3-methylphenyl)-5-phenyl-1H-pyrazol-4-ol can be synthesized through a reaction involving hydrazine derivatives and ethyl acetoacetate. The reaction typically proceeds under solvent-free conditions, making it an environmentally friendly approach . The reaction mechanism involves the nucleophilic attack of the hydrazine derivative on the carbonyl group of ethyl acetoacetate, followed by cyclization to form the pyrazolone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(3-methylphenyl)-5-phenyl-1H-pyrazol-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazolone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazolone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce alkyl, aryl, or other substituents onto the pyrazolone ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Methyl-3-(3-methylphenyl)-5-phenyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-3-(3-methylphenyl)-5-phenyl-1H-pyrazol-4-ol is unique due to its specific substitution pattern on the pyrazolone ring, which imparts distinct chemical and biological properties. Its combination of methyl and phenyl groups enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

60615-39-6

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

1-methyl-3-(3-methylphenyl)-5-phenylpyrazol-4-ol

InChI

InChI=1S/C17H16N2O/c1-12-7-6-10-14(11-12)15-17(20)16(19(2)18-15)13-8-4-3-5-9-13/h3-11,20H,1-2H3

InChI Key

JXIOPKBMQORPML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN(C(=C2O)C3=CC=CC=C3)C

Origin of Product

United States

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